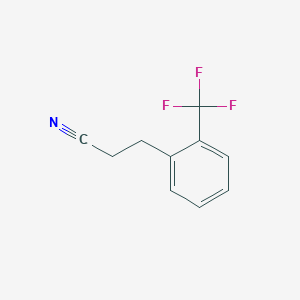

(2-(Trifluoromethyl)phenyl)propanenitrile

Descripción

(2-(Trifluoromethyl)phenyl)propanenitrile is an aromatic nitrile compound characterized by a propanenitrile (CH₂CH₂CN) moiety attached to a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho (2-) position. The trifluoromethyl group is a strong electron-withdrawing substituent, which significantly influences the compound's electronic properties, stability, and reactivity.

The ortho-substituted trifluoromethyl group may enhance metabolic stability and influence molecular interactions in biological systems .

Propiedades

Fórmula molecular |

C10H8F3N |

|---|---|

Peso molecular |

199.17 g/mol |

Nombre IUPAC |

3-[2-(trifluoromethyl)phenyl]propanenitrile |

InChI |

InChI=1S/C10H8F3N/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6H,3,5H2 |

Clave InChI |

YTIDZRYAYMGUPK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)CCC#N)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of trifluoromethyl ketones with appropriate reagents to form the desired compound .

Industrial Production Methods: Industrial production of (2-(Trifluoromethyl)phenyl)propanenitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions: (2-(Trifluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (2-(Trifluoromethyl)phenyl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the resulting compounds .

Biology and Medicine: The compound is explored for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Its derivatives are studied for their ability to interact with specific biological targets and pathways .

Industry: In the industrial sector, (2-(Trifluoromethyl)phenyl)propanenitrile is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it a valuable intermediate in various industrial processes .

Mecanismo De Acción

The mechanism of action of (2-(Trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The following table compares (2-(Trifluoromethyl)phenyl)propanenitrile with structurally related compounds, focusing on substituent position, functional groups, and implications:

Notes:

- Ortho vs. However, the electron-withdrawing nature of -CF₃ enhances the electrophilicity of the nitrile group .

- Functional Group Variations : Replacement of -CF₃ with -OCF₃ or -COPh alters electronic effects. For example, benzoyl groups (electron-withdrawing via resonance) may stabilize the nitrile differently than -CF₃ .

Comparison of Reactivity :

Spectroscopic and Physical Properties

- NMR Data : The ¹H NMR of 3-(2-(Trifluoromethyl)phenyl)propanenitrile () shows characteristic shifts for aromatic protons (δ ~7.5–8.0 ppm) and nitrile-adjacent methylene groups (δ ~2.5–3.5 ppm). Meta-substituted analogs () display upfield shifts due to reduced deshielding .

- Melting Points/Solubility : Ortho-substituted compounds generally exhibit higher melting points due to restricted rotation and crystal packing, though specific data are unavailable in the evidence.

Actividad Biológica

(2-(Trifluoromethyl)phenyl)propanenitrile, a compound characterized by its trifluoromethyl group and nitrile functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, highlighting case studies, and presenting relevant data tables.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of a trifluoromethyl group attached to a phenyl ring and a propanenitrile moiety. Its unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of (2-(trifluoromethyl)phenyl)propanenitrile exhibit antimicrobial properties. For instance, certain analogs have shown effectiveness against various bacterial strains. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2-(Trifluoromethyl)phenyl)propanenitrile | E. coli | 50 µg/mL |

| (2-(Trifluoromethyl)phenyl)propanenitrile | S. aureus | 40 µg/mL |

| (2-(Trifluoromethyl)phenyl)propanenitrile | P. aeruginosa | 60 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Specific studies have demonstrated that it can inhibit the growth of cancer cell lines, particularly those associated with breast cancer. For example, it has shown significant cytotoxicity against MDA-MB-231 cells, a triple-negative breast cancer cell line.

Case Study: Inhibition of Cancer Cell Proliferation

In a study assessing the compound's effects on cancer cells, the following results were observed:

- Cell Line: MDA-MB-231

- IC50 Value: 0.126 µM

- Mechanism: Induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.126 | Apoptosis induction |

| MCF-7 | 0.87 | Cell cycle arrest |

The biological mechanisms by which (2-(trifluoromethyl)phenyl)propanenitrile exerts its effects are still under investigation. Preliminary findings suggest that it may act as an inhibitor of key signaling pathways involved in cell proliferation and survival, such as the mTOR pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.